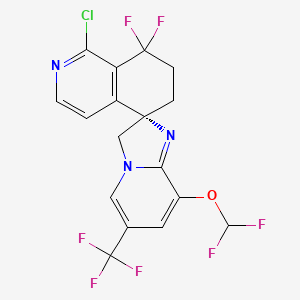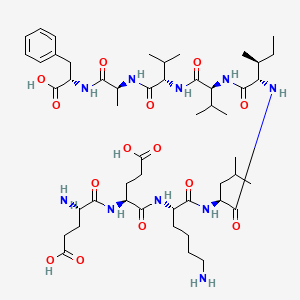
Glyphosate-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyphosate-d2 is a deuterated form of glyphosate, a widely used broad-spectrum systemic herbicide. Glyphosate itself is known for its effectiveness in controlling a wide range of weeds and grasses by inhibiting a specific enzyme pathway essential for plant growth . The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of glyphosate in various environments.
Méthodes De Préparation
The synthesis of Glyphosate-d2 involves the incorporation of deuterium atoms into the glyphosate molecule. One common method is the deuteration of glyphosate through the use of deuterated reagents. Industrial production methods for glyphosate typically involve the reaction of glycine with formaldehyde and phosphorous acid, followed by deuteration . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Glyphosate-d2, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide under UV radiation.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Glyphosate-d2 is extensively used in scientific research to understand the environmental fate and behavior of glyphosate. Its applications include:
Chemistry: Studying the degradation pathways and reaction kinetics of glyphosate in various environments.
Biology: Investigating the impact of glyphosate on microbial communities and plant physiology.
Medicine: Researching potential health effects and metabolic pathways of glyphosate exposure in humans.
Mécanisme D'action
Glyphosate-d2, like glyphosate, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids in plants . This inhibition disrupts the shikimic acid pathway, leading to the death of the plant. The molecular target of this compound is the EPSPS enzyme, and the pathway involved is the shikimic acid pathway .
Comparaison Avec Des Composés Similaires
Glyphosate-d2 can be compared with other similar herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide that acts through a different mechanism by mimicking plant hormones.
Glufosinate: Inhibits the enzyme glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.
Paraquat: A non-selective herbicide that induces oxidative stress in plants by producing reactive oxygen species. This compound is unique in its specific inhibition of the EPSPS enzyme, making it highly effective against a broad range of weeds and grasses.
Propriétés
Formule moléculaire |
C3H8NO5P |
|---|---|
Poids moléculaire |
171.09 g/mol |
Nom IUPAC |
2-[[dideuterio(phosphono)methyl]amino]acetic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2D2 |
Clé InChI |
XDDAORKBJWWYJS-CBTSVUPCSA-N |
SMILES isomérique |
[2H]C([2H])(NCC(=O)O)P(=O)(O)O |
SMILES canonique |
C(C(=O)O)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)







